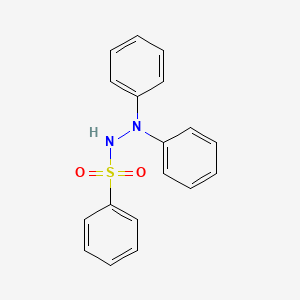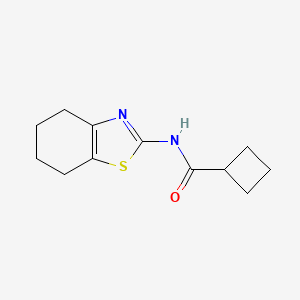
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide, also known as TCB2, is a synthetic compound that belongs to the class of benzothiazole derivatives. TCB2 has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate. This compound has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and behavior. This compound has also been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the reduction of oxidative stress and inflammation, and the inhibition of cancer cell growth. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide is its unique chemical structure and mechanism of action, which make it a potentially useful tool for studying the role of neurotransmitter systems in the brain. However, one limitation of this compound is its relatively low potency compared to other compounds that target the same neurotransmitter systems.
Orientations Futures
There are several future directions for research on N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide. One area of interest is the development of more potent analogs of this compound that could be used as therapeutic agents for various neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of this compound on brain function and behavior. Finally, the potential use of this compound as an anticancer agent warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide involves the reaction of cyclobutanecarboxylic acid with 2-aminothiophenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In psychiatry, this compound has been studied for its potential as a treatment for anxiety and depression. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Propriétés
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c15-11(8-4-3-5-8)14-12-13-9-6-1-2-7-10(9)16-12/h8H,1-7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJHAILTDUNTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


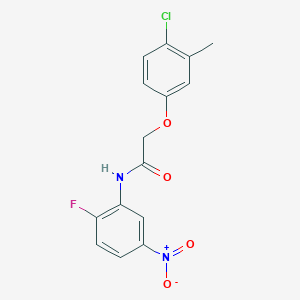
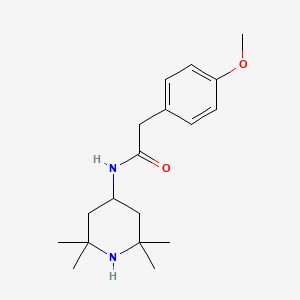
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5710677.png)


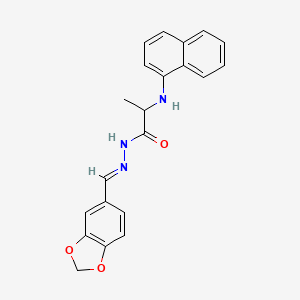

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5710713.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5710730.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5710736.png)
![N-(2-bromophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5710744.png)
